Dynemicin A

DNA cleavage Sequence specificity Enediyne antibiotics

Sourcing a well-characterized enediyne with documented, non-overlapping DNA cleavage specificity for mechanistic studies is challenging. Dynemicin A addresses this need as a structurally defined, naturally occurring hybrid antibiotic. • Sequence-selectivity validated via comparative mapping against calicheamicin γ1 and esperamicin A1; cleaves preferentially on the 3′ side of purine bases (5′-GC, -GT, -AG). • Requires NADPH for reductive activation, distinguishing it from thiol-dependent enediynes and enabling bioreductive prodrug design studies. • Supplied with confirmed purity (>98%) and rigorous cold-chain handling (-20°C) to preserve the strained enediyne warhead integrity.

Molecular Formula C30H19NO9
Molecular Weight 537.5 g/mol
Cat. No. B040678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynemicin A
Synonymsdynemicin A
Molecular FormulaC30H19NO9
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O
InChIInChI=1S/C30H19NO9/c1-12-19(28(37)38)27(39-2)13-7-5-3-4-6-8-18-29(12)30(13,40-29)14-11-17(34)22-23(24(14)31-18)26(36)21-16(33)10-9-15(32)20(21)25(22)35/h3-4,9-13,18,31-34H,1-2H3,(H,37,38)/b4-3-/t12-,13+,18-,29-,30+/m0/s1
InChIKeyAFMYMMXSQGUCBK-AKMKHHNQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dynemicin A: A Hybrid Enediyne Antitumor Antibiotic


Dynemicin A is a naturally occurring enediyne antitumor antibiotic isolated from Micromonospora chersina, characterized by a unique hybrid architecture comprising a ten-membered enediyne warhead fused to an anthraquinone intercalator [1]. This dual-domain structure enables a two-step DNA damage mechanism: the anthraquinone moiety intercalates into DNA, positioning the enediyne core for reductive activation and subsequent Bergman cyclization, generating a diradical that induces sequence-selective DNA strand scission [2]. Dynemicin A exhibits picomolar-range in vitro cytotoxicity against a broad panel of murine and human tumor cell lines and demonstrates in vivo antitumor efficacy in multiple experimental models, distinguishing it from both non-anthraquinone enediynes and anthracycline-based intercalators lacking the enediyne warhead [3].

Dynemicin A: Why Generic Substitution Fails


Despite sharing a common enediyne warhead, Dynemicin A exhibits distinct DNA-binding geometry, sequence cleavage specificity, and activation chemistry compared to calicheamicin γ1, esperamicin A1, and neocarzinostatin chromophore, rendering generic substitution problematic for applications requiring reproducible DNA-targeting outcomes [1]. Specifically, Dynemicin A cleaves preferentially on the 3′ side of purine bases (5′-GC, -GT, -AG) and requires NADPH for reductive activation, whereas esperamicin A1 targets oligopyrimidine tracts (5′-CTC, -TTC, -TTT) and is activated by dithiothreitol [2]. Furthermore, Dynemicin A's anthraquinone intercalation domain contributes measurable binding energy that is absent in non-anthraquinone enediynes, and its DNA cleavage rate displays an inverse dependence on DNA concentration—a kinetic signature opposite to that of calicheamicin—underscoring that in-class compounds cannot be freely interchanged without altering experimental outcomes [3].

Dynemicin A: Quantitative Comparative Evidence


Distinct DNA Sequence Cleavage Specificity vs. Esperamicin A1

Dynemicin A demonstrates a cleavage preference for the 3′ side of purine bases, specifically targeting 5′-GC, 5′-GT, and 5′-AG sequences [1]. In contrast, esperamicin A1 preferentially cleaves at oligopyrimidine regions such as 5′-CTC, 5′-TTC, and 5′-TTT sequences [1]. This divergence in sequence selectivity, quantified by gel electrophoretic analysis of cleavage fragments, underscores that Dynemicin A and esperamicin A1 cannot be substituted without altering the pattern of DNA damage [1].

DNA cleavage Sequence specificity Enediyne antibiotics

NADPH-Dependent Reductive Activation

Dynemicin A displays high DNA cleavage activity specifically in the presence of NADPH, whereas esperamicin A1 requires dithiothreitol (a thiol reductant) for activation [1]. This differential cofactor requirement reflects fundamental differences in the reductive triggering mechanism of the enediyne warhead, with Dynemicin A being responsive to cellular reducing equivalents derived from NADPH-dependent pathways [1]. Calicheamicin γ1, another clinical-stage enediyne, is similarly thiol-activated, further distinguishing Dynemicin A within the class [2].

Reductive activation NADPH-dependent Prodrug activation

Anthraquinone E-Ring Contribution to DNA Binding Energy

Comparative binding studies of Dynemicin A and synthetic analogs lacking specific hydroxyl groups on the anthraquinone E-ring reveal that the two E-ring hydroxyls contribute approximately 2.7 kcal/mol of binding energy toward DNA intercalation [1]. Additionally, neutralization of the negatively charged carboxylate moiety stabilizes the drug–DNA complex by ~3 kcal/mol [1]. These quantitative contributions are absent in enediynes lacking the anthraquinone domain (e.g., esperamicin A1, calicheamicin γ1), providing a molecular basis for Dynemicin A's distinct intercalative binding mode [2].

DNA binding energy Structure-activity relationship Anthraquinone intercalation

Inverse DNA Cleavage Rate Dependence on DNA Concentration

Kinetic analysis reveals that the rate of DNA cleavage by Dynemicin A is inversely proportional to DNA concentration, indicating that the drug must dissociate from DNA prior to chemical activation [1]. In contrast, calicheamicin γ1 exhibits a DNA cleavage rate that is essentially independent of DNA concentration, consistent with activation occurring while the drug remains DNA-bound [1]. This mechanistic divergence has quantitative implications: at high DNA concentrations, Dynemicin A cleavage efficiency decreases, whereas calicheamicin γ1 maintains consistent activity [1].

DNA cleavage kinetics Activation mechanism Enediyne comparative kinetics

In Vivo Antitumor Efficacy Across Murine Tumor Models

In experimental animal tumor models, Dynemicin A administered intraperitoneally (ip) significantly prolonged the life-span of mice implanted ip with P388 leukemia, L1210 leukemia, and B16 melanoma cells [1]. Furthermore, intravenous (iv) administration of Dynemicin A demonstrated activity against iv-implanted P388 and L1210 leukemias [1]. Synthetic analogs derived from Dynemicin A scaffold modifications have achieved T/C (treated/control) ratios up to 256% in Meth A sarcoma models (compound 6f at 4.0 mg/kg daily × 4 days) and 222% in Lewis lung carcinoma models (compound 10c at 1.25 mg/kg daily × 4 days), illustrating the translational relevance of the Dynemicin A pharmacophore [2].

In vivo antitumor efficacy Murine tumor models Survival prolongation

Dynemicin A: Recommended Application Scenarios


Sequence-Specific DNA Cleavage Probe for Purine-Rich Regions

Dynemicin A's preferential cleavage on the 3′ side of purine bases (5′-GC, -GT, -AG) makes it suitable as a chemical probe for mapping purine-rich DNA regions or probing secondary DNA structures, particularly when sequence selectivity distinct from esperamicin A1 (oligopyrimidine-targeting) is required [1]. This scenario leverages the direct head-to-head evidence of non-overlapping cleavage specificities.

NADPH-Responsive Prodrug Development

The NADPH-dependent reductive activation of Dynemicin A, in contrast to the thiol-dependent activation of calicheamicin γ1 and esperamicin A1, positions Dynemicin A as a candidate scaffold for designing bioreductively activated prodrugs intended for cellular environments with elevated NADPH/NADP+ ratios, such as certain tumor microenvironments [1]. This application stems directly from the comparative activation cofactor evidence.

Anthraquinone-Fused Enediyne SAR Studies

The quantifiable DNA binding energy contributions of Dynemicin A's E-ring hydroxyls (~2.7 kcal/mol) and carboxylate moiety (~3 kcal/mol stabilization) provide a benchmark for rational design of anthraquinone-fused enediyne analogs with predictable DNA affinity [1]. This scenario is supported by class-level inference from comparative binding studies and is relevant for medicinal chemistry programs targeting intercalating enediynes.

In Vivo Antitumor Efficacy Benchmarking in Leukemia and Melanoma

Dynemicin A's demonstrated in vivo efficacy in prolonging survival in P388 leukemia, L1210 leukemia, and B16 melanoma models establishes it as a positive control or benchmark compound for evaluating novel enediyne analogs or antibody-drug conjugate payloads in these specific tumor types [1]. The quantitative T/C ratios reported for synthetic analogs (e.g., T/C=256% for compound 6f in Meth A sarcoma) further enable direct efficacy comparisons [2].

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